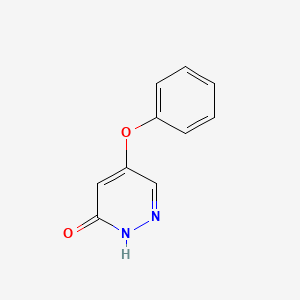

5-phenoxy-2H-pyridazin-3-one

説明

5-phenoxy-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

5-Phenoxy-2H-pyridazin-3-one and its derivatives have been investigated for their potential therapeutic effects. Key areas of research include:

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyridazinone derivatives. For instance, compounds incorporating the pyridazinone structure have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (SK-BR-3) and prostate cancer models. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis, making them promising candidates for cancer treatment .

1.2 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of this compound have been tested for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating good antibacterial activity through mechanisms such as cell wall disruption and inhibition of protein synthesis .

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinone compounds is significant, with studies showing that they can reduce inflammation markers in various models. This property is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

1.4 Neuropharmacological Effects

Recent investigations into the neuropharmacological applications of this compound suggest that it may act as a selective antagonist for histamine receptors, potentially enhancing cognitive function and offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

The utility of this compound extends into agricultural science, particularly in pest control.

2.1 Herbicidal Activity

Research has demonstrated that derivatives of this compound can exhibit herbicidal properties effective against a range of weeds. The mode of action typically involves the inhibition of photosynthesis or disruption of metabolic pathways in target plants, leading to their death .

2.2 Insecticidal Properties

Studies have also explored the insecticidal capabilities of pyridazinone derivatives, showing effectiveness against specific pests while being less harmful to beneficial insects. This selectivity is crucial for integrated pest management strategies aimed at sustainable agriculture .

Data Tables

Below are summarized findings from various studies on the applications of this compound.

| Application Area | Activity | Efficacy/Notes |

|---|---|---|

| Anticancer | Antiproliferative against SK-BR-3 cells | Induces apoptosis; potential for further development |

| Antimicrobial | Effective against S. aureus and E. coli | Good inhibition observed; further optimization needed |

| Anti-inflammatory | Reduces cytokine levels | Potential use in chronic inflammatory conditions |

| Herbicidal | Effective against common weed species | Mode of action involves metabolic disruption |

| Insecticidal | Selective toxicity towards pests | Low impact on non-target species |

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

A study conducted by Shamim Ahmad et al. synthesized a series of pyridazinone derivatives that demonstrated significant antiproliferative effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, several derivatives were tested against clinical strains of bacteria. Results showed that certain modifications to the phenoxy group enhanced antibacterial potency, suggesting avenues for future drug development targeting resistant strains .

Case Study 3: Agricultural Application

Field trials assessing the herbicidal efficacy of pyridazinone derivatives indicated effective control over invasive weed species with minimal environmental impact, supporting their use in sustainable agricultural practices .

特性

分子式 |

C10H8N2O2 |

|---|---|

分子量 |

188.18 g/mol |

IUPAC名 |

4-phenoxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H8N2O2/c13-10-6-9(7-11-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChIキー |

WQYKWCBFYFFXIB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OC2=CC(=O)NN=C2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。